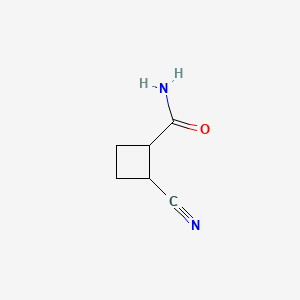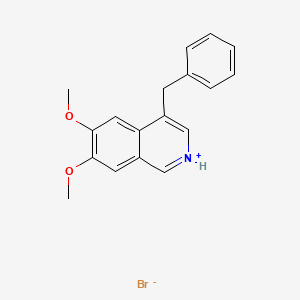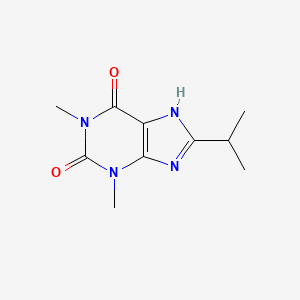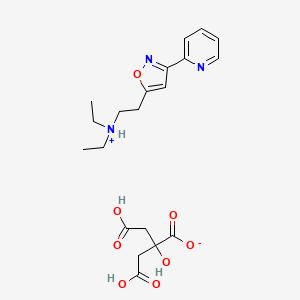
N-Benzotriazol-1-ylmethyl-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzotriazol-1-ylmethyl-nicotinamide is a chemical compound with the molecular formula C13H11N5O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole moiety linked to a nicotinamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzotriazol-1-ylmethyl-nicotinamide typically involves the reaction of nicotinamide with benzotriazole derivatives under specific conditions. One common method involves the use of benzotriazole as a nucleophile, which reacts with nicotinamide in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction parameters are optimized to maximize yield and minimize by-products, ensuring the compound meets the required quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzotriazol-1-ylmethyl-nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted benzotriazole-nicotinamide compounds .
Scientific Research Applications
N-Benzotriazol-1-ylmethyl-nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzotriazol-1-ylmethyl-nicotinamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar chemical properties but lacking the nicotinamide group.
Nicotinamide: Another parent compound that forms the basis of N-Benzotriazol-1-ylmethyl-nicotinamide but without the benzotriazole moiety.
Uniqueness
This compound is unique due to the combination of benzotriazole and nicotinamide moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N5O/c19-13(10-4-3-7-14-8-10)15-9-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9H2,(H,15,19) |
InChI Key |
RHSYLHHOZAFTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)











